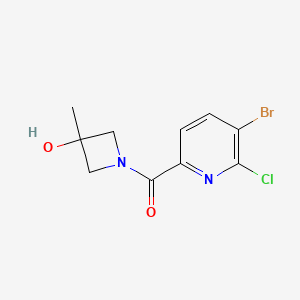
(5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.
Mecanismo De Acción
The mechanism of action of (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone is not fully understood. However, studies have suggested that it may work by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis. It may also work by inducing cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the growth of bacteria and fungi, as well as induce cell death in cancer cells. Physiologically, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone in lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal cell wall synthesis. However, one limitation is its potential toxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone. One area of interest is its potential use as an antibiotic or anticancer agent. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its mechanism of action, which is not fully understood. Future research could focus on elucidating the molecular targets of this compound and how it interacts with them. Finally, research could also focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone involves a multi-step process. The starting materials include 5-bromo-6-chloropyridine-2-carboxylic acid, 3-hydroxy-3-methylazetidine, and thionyl chloride. The reaction involves the conversion of the carboxylic acid group to an acid chloride, followed by the addition of the azetidine ring to the pyridine ring. The resulting compound is then hydrolyzed to yield the final product.
Aplicaciones Científicas De Investigación
Research has shown that (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone has potential applications in medicine and drug development. Studies have shown that this compound has antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, it has been shown to have activity against certain types of cancer cells, making it a potential anticancer agent.
Propiedades
IUPAC Name |
(5-bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2/c1-10(16)4-14(5-10)9(15)7-3-2-6(11)8(12)13-7/h2-3,16H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJROPLUALXHHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=NC(=C(C=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

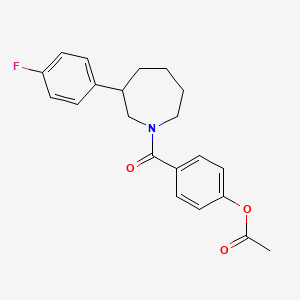
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2928922.png)
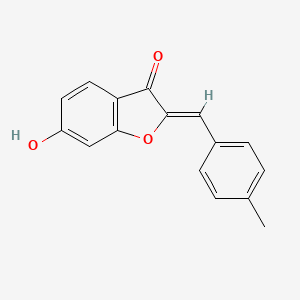
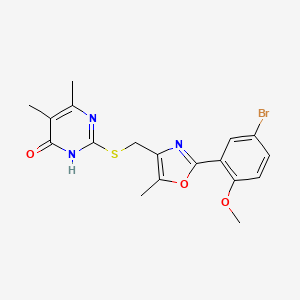
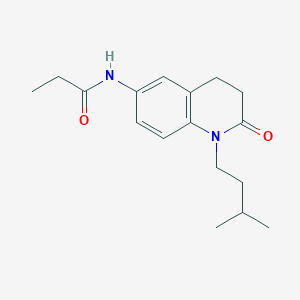
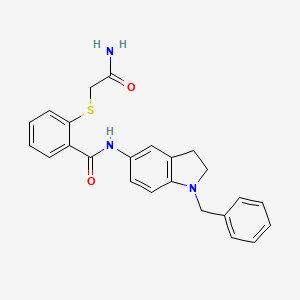
![3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one](/img/structure/B2928929.png)


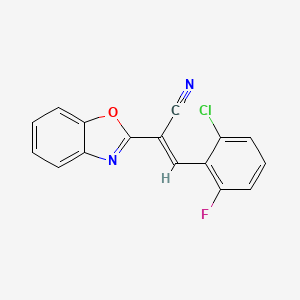

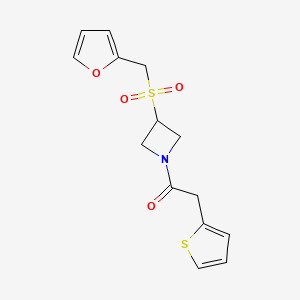
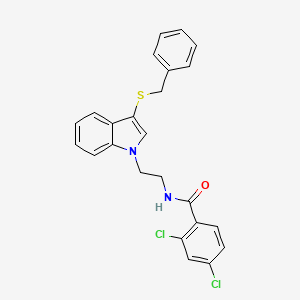
![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928944.png)